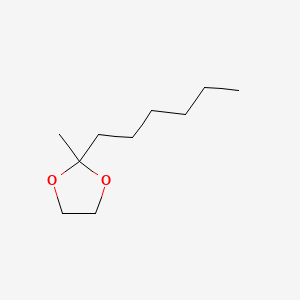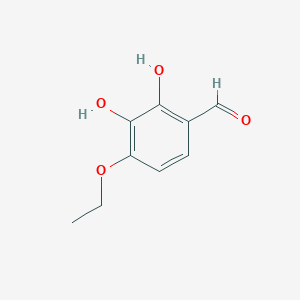
4-Ethoxy-2,3-dihydroxybenzaldehyde
Vue d'ensemble
Description
“4-Ethoxy-2,3-dihydroxybenzaldehyde” is a derivative of “2,3-Dihydroxybenzaldehyde”. The latter is a phenolic aldehyde with the molecular formula (HO)2C6H3CHO . It has a molecular weight of 138.12 .
Synthesis Analysis
The synthesis of compounds similar to “4-Ethoxy-2,3-dihydroxybenzaldehyde” has been achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Chemical Reactions Analysis
The electrochemical oxidation of “2,3-Dihydroxybenzaldehyde” in methanol at various pH has been studied using cyclic voltammetry and controlled-potential coulometry . It was used in the synthesis of copper (II) complexes of Schiff bases .Safety and Hazards
Propriétés
Numéro CAS |
757995-98-5 |
|---|---|
Nom du produit |
4-Ethoxy-2,3-dihydroxybenzaldehyde |
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
4-ethoxy-2,3-dihydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-5,11-12H,2H2,1H3 |
Clé InChI |
WOSWBATZOUYEOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)C=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

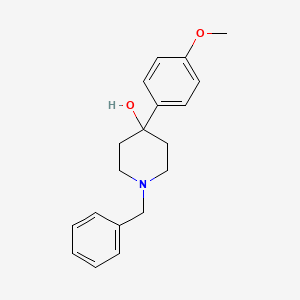
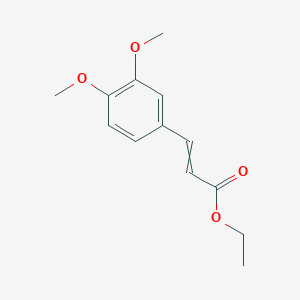
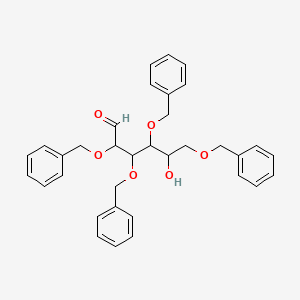

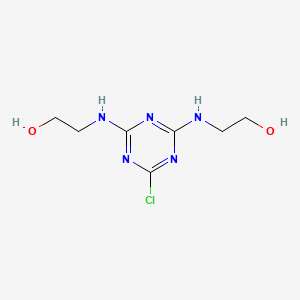

![5-(Bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B8805949.png)
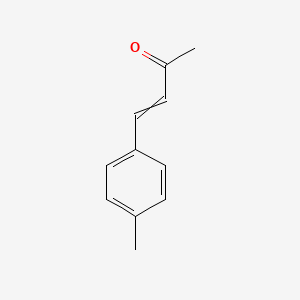

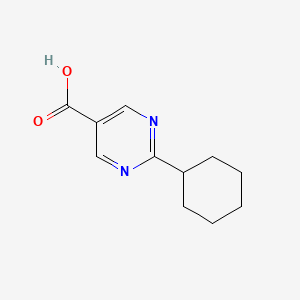

![N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B8805967.png)

